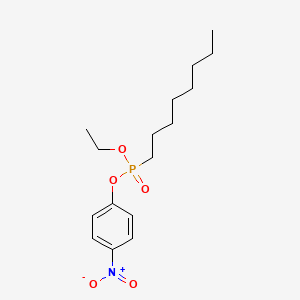
p-Nitrophenyl ethyl octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl ethyl octylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and an octylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl octylphosphonate typically involves the reaction of p-nitrophenol with ethyl octylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl ethyl octylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield p-nitrophenol and ethyl octylphosphonic acid.
Nucleophilic Substitution: It reacts with nucleophiles such as amines or thiols to form substituted products.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonate moiety can undergo oxidation to form phosphonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction, while oxidizing agents like hydrogen peroxide can be used for oxidation.
Major Products Formed:
Hydrolysis: p-Nitrophenol and ethyl octylphosphonic acid.
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation and Reduction: Amino derivatives and phosphonic acids.
Scientific Research Applications
Chemistry: p-Nitrophenyl ethyl octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds .
Biology: In biological research, this compound is used to study enzyme kinetics and inhibition, especially in the context of phosphonate-based enzyme inhibitors .
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Nitrophenyl ethyl octylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction . The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound towards its target enzymes .
Comparison with Similar Compounds
- p-Nitrophenyl ethyl phosphonate
- p-Nitrophenyl octyl phosphonate
- p-Nitrophenyl methyl phosphonate
- p-Nitrophenyl butyl phosphonate
Uniqueness: p-Nitrophenyl ethyl octylphosphonate is unique due to the presence of both ethyl and octyl groups attached to the phosphonate moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in organic synthesis and enzyme inhibition studies .
Properties
CAS No. |
3015-78-9 |
|---|---|
Molecular Formula |
C16H26NO5P |
Molecular Weight |
343.35 g/mol |
IUPAC Name |
1-[ethoxy(octyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H26NO5P/c1-3-5-6-7-8-9-14-23(20,21-4-2)22-16-12-10-15(11-13-16)17(18)19/h10-13H,3-9,14H2,1-2H3 |
InChI Key |
MPURXCAUNNEKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)


![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
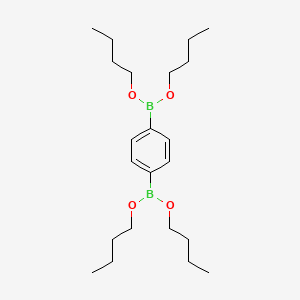
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
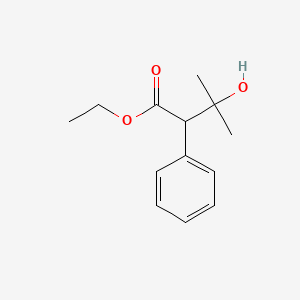
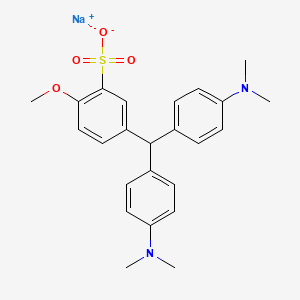
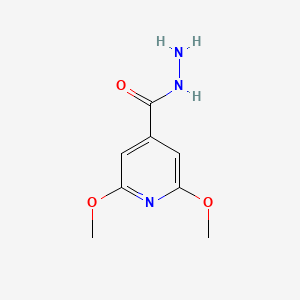
silyl}propyl acetate](/img/structure/B14742516.png)
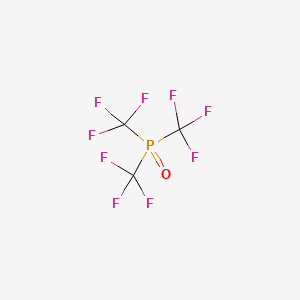
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

